2,2,2-trifluoro-N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trifluoroacetyladriamycin, also known as valrubicin, is a chemotherapy drug commonly used in the treatment of bladder cancer. It is a semisynthetic analog of doxorubicin, an anthracycline drug. Valrubicin is administered intravesically, meaning it is directly infused into the bladder .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Trifluoroacetyladriamycin is synthesized through a series of chemical reactions involving the modification of doxorubicin.
Industrial Production Methods
The industrial production of N-Trifluoroacetyladriamycin involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product, which is essential for its therapeutic efficacy .
Chemical Reactions Analysis
Types of Reactions
N-Trifluoroacetyladriamycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various metabolites that retain the therapeutic properties of the parent compound .
Scientific Research Applications
N-Trifluoroacetyladriamycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical properties and reactions of anthracyclines.
Biology: Researchers use it to investigate the cellular mechanisms of drug action and resistance.
Mechanism of Action
N-Trifluoroacetyladriamycin exerts its effects by penetrating cells and intercalating into DNA. This process inhibits the incorporation of nucleosides into nucleic acids, causing extensive chromosomal damage and arresting the cell cycle in the G2 phase . The primary molecular targets include DNA topoisomerase II, which is crucial for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: The parent compound of N-Trifluoroacetyladriamycin, used in various cancer treatments.
Daunorubicin: Another anthracycline with similar properties but different clinical applications.
Epirubicin: A derivative of doxorubicin with a slightly different chemical structure and therapeutic profile.
Uniqueness
N-Trifluoroacetyladriamycin is unique due to its enhanced lipophilicity, which allows for better penetration into bladder tissues. It also exhibits reduced systemic toxicity compared to doxorubicin, making it a safer option for intravesical therapy .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F3NO12/c1-10-22(36)13(33-27(41)29(30,31)32)6-17(44-10)45-15-8-28(42,16(35)9-34)7-12-19(15)26(40)21-20(24(12)38)23(37)11-4-3-5-14(43-2)18(11)25(21)39/h3-5,10,13,15,17,22,34,36,38,40,42H,6-9H2,1-2H3,(H,33,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIOYWADAKTIJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F3NO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.